Meta-Substitution Confers Distinct Physicochemical Properties
The meta-substitution of the ethyl group on the anilide ring produces a computed XLogP3-AA value of 3.1 for the target compound, which diverges from the calculated logP of the para isomer (2.86, per ChemDiv catalog data) [1]. The topological polar surface area (TPSA) is 78.4 Ų with 3 hydrogen bond donors and 3 hydrogen bond acceptors, yielding a computed logD of -1.36 (ChemDiv data for para isomer as proxy) . The ortho isomer (CAS 941982-97-4) introduces additional steric constraints around the carboxamide bond due to proximity of the 2-ethyl group to the carbonyl, potentially restricting rotational freedom and altering the conformational ensemble accessible to the molecule .
| Evidence Dimension | Computed lipophilicity (XLogP3-AA) and hydrogen bonding capacity |
|---|---|
| Target Compound Data | XLogP3-AA = 3.1; TPSA = 78.4 Ų; HBD = 3; HBA = 3; MW = 308.3 g/mol |
| Comparator Or Baseline | Para isomer (CAS 941923-32-6): XLogP3 = 2.86 (vendor reported); Ortho isomer (CAS 941982-97-4): same formula but distinct InChIKey (ZVQADBFLWZQTBK-UHFFFAOYSA-N vs. target GZPIDHWUNCCSIT-UHFFFAOYSA-N) |
| Quantified Difference | Δ logP ≈ 0.24 units (target more lipophilic than para isomer); distinct InChIKey confirming non-identical connectivity and 3D structure |
| Conditions | Computed properties from PubChem 2021.05.07 release (XLogP3 3.0 algorithm) and ChemDiv catalog data |
Why This Matters
Differences in lipophilicity affect membrane permeability, metabolic stability, and plasma protein binding—parameters that directly influence in vivo pharmacokinetics and should not be assumed comparable across positional isomers.
- [1] PubChem Compound Summary for CID 54740490, N-(3-ethylphenyl)-4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxamide. National Center for Biotechnology Information. Accessed May 2026. View Source
